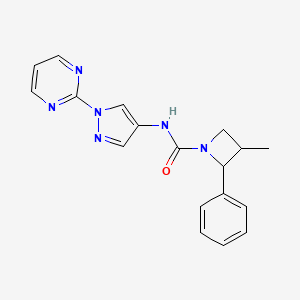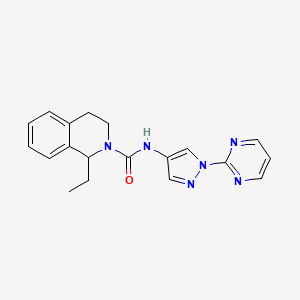![molecular formula C12H15N3O2S B7663380 3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663380.png)
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole, also known as Metyrapone, is a synthetic drug that has been widely used in scientific research for its ability to inhibit cortisol synthesis. Cortisol is a hormone that is produced by the adrenal gland and plays a crucial role in regulating the body's response to stress. Metyrapone works by blocking an enzyme called 11-beta-hydroxylase, which is involved in the production of cortisol.
Mécanisme D'action
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole works by inhibiting the enzyme 11-beta-hydroxylase, which is involved in the production of cortisol. This inhibition leads to a decrease in cortisol synthesis, which can be useful in investigating the role of cortisol in various physiological and pathological conditions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease cortisol levels in the body, which can be useful in investigating the role of cortisol in various conditions. This compound has also been shown to increase levels of adrenocorticotropic hormone (ACTH), which is involved in the production of cortisol. This compound has also been shown to have an effect on the immune system, with some studies showing that it can increase the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole has several advantages for lab experiments. It is a selective inhibitor of 11-beta-hydroxylase, which makes it useful for investigating the role of cortisol in various conditions. This compound is also relatively easy to administer and has a short half-life, which allows for precise control of cortisol levels. However, there are also some limitations to the use of this compound in lab experiments. It can be difficult to obtain pure this compound, and it can be expensive. Additionally, this compound can have off-target effects, which can complicate data interpretation.
Orientations Futures
For the use of 3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole include investigating the role of cortisol in aging and age-related diseases, developing new treatments for cortisol-related disorders, and developing more selective and potent inhibitors of 11-beta-hydroxylase.
Méthodes De Synthèse
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole can be synthesized by reacting 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-(3-methoxyphenyl)-2-propen-1-one. The propenone is then reacted with hydrazine hydrate to form 3-(3-methoxyphenyl)hydrazine. The hydrazine is then reacted with 4,5-dimethyl-1,2,4-triazol-3-one to form this compound.
Applications De Recherche Scientifique
3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole has been used in various scientific research applications, including the study of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating the body's response to stress. This compound has been used to investigate the role of cortisol in stress-related disorders such as depression, anxiety, and post-traumatic stress disorder. This compound has also been used to study the effects of cortisol on memory and learning.
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9-13-14-12(15(9)2)8-18(16)11-6-4-5-10(7-11)17-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFUFYJOWZAKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CS(=O)C2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine](/img/structure/B7663304.png)
![1-[4-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7663334.png)
![5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7663346.png)
![N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B7663361.png)
![4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663367.png)




![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
![3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663407.png)
![4-Fluoro-3-[[[1-[3-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]amino]methyl]benzonitrile](/img/structure/B7663408.png)
![2-fluoro-4-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663414.png)

